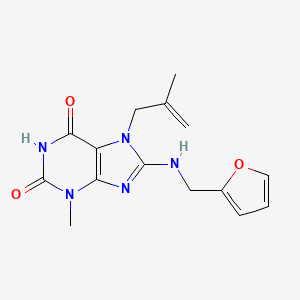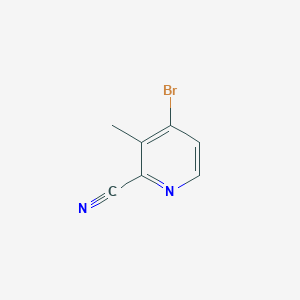
4-Bromo-3-methyl-pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-methyl-pyridine-2-carbonitrile is an organic compound with the molecular formula C7H5BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 3rd position, and a nitrile group at the 2nd position of the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
As a potential participant in sm cross-coupling reactions, it could contribute to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 4-Bromo-3-methyl-pyridine-2-carbonitrile can be influenced by various environmental factors. For instance, in the context of SM cross-coupling reactions, the success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-3-methyl-pyridine-2-carbonitrile can be synthesized through several methods. One common method involves the bromination of 3-methylpyridine-2-carbonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position.
Another method involves the cyanation of 4-bromo-3-methylpyridine. This can be achieved using a cyanating agent such as copper(I) cyanide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically conducted at elevated temperatures to facilitate the substitution of the bromine atom with a nitrile group.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly common in industrial production.
化学反应分析
Types of Reactions
4-Bromo-3-methyl-pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and organolithium compounds.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Formation of 4-bromo-3-methylpyridine-2-carboxylic acid.
Reduction: Formation of 4-bromo-3-methylpyridine-2-amine.
科学研究应用
4-Bromo-3-methyl-pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: It is used in the development of drugs for various therapeutic areas, including oncology and infectious diseases.
Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers.
相似化合物的比较
Similar Compounds
3-Bromo-2-methylpyridine: Similar structure but lacks the nitrile group.
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: Contains a pyrrolo[2,3-b]pyridine ring system instead of a simple pyridine ring.
4-Bromo-3-methylphenylacetonitrile: Contains a phenyl ring instead of a pyridine ring.
Uniqueness
4-Bromo-3-methyl-pyridine-2-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the nitrile group at the 2nd position and the bromine atom at the 4th position allows for selective chemical modifications and interactions with biological targets, making it a valuable intermediate in various synthetic and research applications.
属性
IUPAC Name |
4-bromo-3-methylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXORKPPOJBWEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

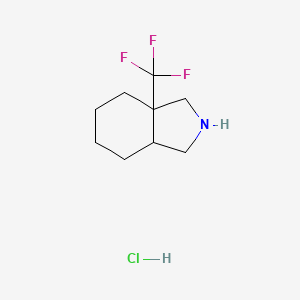
![3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2935496.png)
![2-(allyl(phenyl)amino)-N-cyclopentyl-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2935498.png)
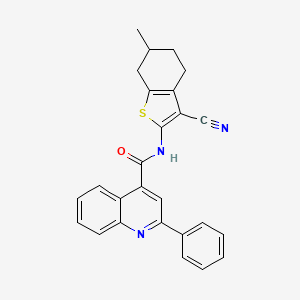
![6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2935501.png)
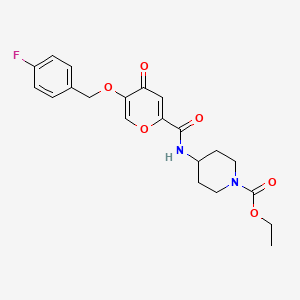

![ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2935504.png)
![4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile](/img/structure/B2935506.png)
![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2935510.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide](/img/structure/B2935511.png)
![2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2935512.png)
